molecular formula C24H32O6 B138474 11-A-Hydroxy canrenone methyl ester CAS No. 192704-56-6

11-A-Hydroxy canrenone methyl ester

Cat. No. B138474
M. Wt: 416.5 g/mol
InChI Key: ZYDNRZOTRVTMRC-IIYDDONESA-N
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Description

11-α-Hydroxy canrenone methyl ester is a steroidal compound that has been the subject of various studies due to its potential pharmacological properties. The compound is a derivative of canrenone, which is itself a known active metabolite of spironolactone, a medication used primarily as a diuretic and antihypertensive agent. The modification of canrenone by the introduction of a hydroxy group at the 11-alpha position is of particular interest due to the potential enhancement of its biological activity.

Synthesis Analysis

The synthesis of related steroidal compounds has been explored through different methods. For instance, a steroidal acid ester, methyl 11 beta-hydroxy-3,20-dioxo-1,4-pregnadien-21-oate, was synthesized using three different routes, including oxidation and rearrangement reactions, as well as selective oxidation with sulfur trioxide-pyridine complex . Although this is not the exact compound , the methodologies applied for its synthesis could potentially be adapted for the synthesis of 11-α-Hydroxy canrenone methyl ester.

Molecular Structure Analysis

The molecular structure of the hydroxylated canrenone derivative was confirmed using two-dimensional NMR proton-proton correlation techniques . This analytical method is crucial for verifying the structural integrity of the synthesized compound and ensuring that the desired modifications, such as the 11-α hydroxylation, have been successfully achieved.

Chemical Reactions Analysis

The biotransformation of canrenone to its 11-α hydroxylated derivative has been achieved using the fungus Aspergillus ochraceus, which indicates that the compound undergoes enzymatic hydroxylation . This process is significant as it provides an alternative to chemical synthesis, potentially offering a more selective and environmentally friendly approach to obtaining the hydroxylated product.

Physical and Chemical Properties Analysis

The physical properties of the hydroxylated canrenone, such as its melting point and specific optical rotation, have been characterized, with the purified crystals showing a melting point of 240°C and an optical rotation of -12.825° in ethyl acetate . These properties are important for the identification and quality control of the compound. The high purity of the hydroxycanrenone, as indicated by HPLC analysis, suggests that the biotransformation and purification processes are effective in yielding a product suitable for further study or potential therapeutic use .

Scientific Research Applications

Identification and Quantification Techniques

Simultaneous Identification and Quantification of Canrenone and 11-α-Hydroxy-Canrenone
A study by Huang et al. (2011) presented a method for the simultaneous identification and quantification of canrenone and its biotransformed product, 11-α-hydroxy-canrenone, utilizing high-performance liquid chromatography with ultraviolet detector (HPLC-UVD) and mass spectrometry (LC-MS) methods. The method showed strong linearity, recovery, and precision, making it a robust approach for determining canrenone and its bio-transformed product, 11-α-hydroxy-canrenone (Huang et al., 2011).

Bioprocess Optimization for 11-α Hydroxylation of Canrenone

High-Yielding Bioprocess for 11-α Hydroxylation of Canrenone
Contente et al. (2016) developed a high-yielding bioprocess for 11-α hydroxylation of canrenone using Aspergillus ochraceus ATCC 18500. The process involved optimizing fermentation and biotransformation conditions, including using oxygen-enriched air and dimethyl sulfoxide (DMSO) as a co-solvent, to achieve high selectivity and yield of the desired product (Contente et al., 2016).

Safety And Hazards

For safety, avoid breathing mist, gas, or vapors of 11-A-Hydroxy canrenone methyl ester . Avoid contact with skin and eyes, and use personal protective equipment . Ensure adequate ventilation and remove all sources of ignition .

Future Directions

As an intermediate in the synthesis of Eplerenone, a cardiovascular drug, 11-A-Hydroxy canrenone methyl ester has potential applications in the treatment of primary hypertension and heart failure post-myocardial infarction . Eplerenone is the first approved selective aldosterone receptor antagonist , indicating a promising future direction for this compound.

properties

IUPAC Name

methyl (7R,8S,9S,10R,11R,13S,14S,17R)-11-hydroxy-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O6/c1-22-7-4-14(25)10-13(22)11-15(21(28)29-3)19-16-5-8-24(9-6-18(27)30-24)23(16,2)12-17(26)20(19)22/h10,15-17,19-20,26H,4-9,11-12H2,1-3H3/t15-,16+,17-,19+,20+,22+,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYDNRZOTRVTMRC-IIYDDONESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CC(C3C2C(CC4(C3CCC45CCC(=O)O5)C)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1C[C@H]([C@@H]3[C@@H]2[C@@H](C[C@]4([C@H]3CC[C@@]45CCC(=O)O5)C)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00348419
Record name 11-A-Hydroxy canrenone methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-A-Hydroxy canrenone methyl ester

CAS RN

192704-56-6
Record name 11α-Hydroxymexrenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=192704-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 11-A-Hydroxy canrenone methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl (7R,8S,9S,10R,11R,13S,14S,17R)-11-hydroxy-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-carboxylate
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